Vinyl acetate

Description

This compound is an industrial chemical that is produced in large amounts in the United States. It is a clear, colorless liquid with a sweet, fruity smell. It is very flammable and may be ignited by heat, sparks, or flames. This compound is used to make other industrial chemicals. These chemicals are used mainly to make glues for the packaging and building industries. They are also used to make paints, textiles, and paper. This compound is also used as a coating in plastic films for food packaging and as a modifier of food starch.

This compound is an acetate ester.

This compound is primarily used as a monomer in the production of polythis compound and polyvinyl alcohol. Acute (short-term) inhalation exposure of workers to this compound has resulted in eye irritation and upper respiratory tract irritation. Chronic (long-term) occupational exposure did not result in any severe adverse effects in workers; some instances of upper respiratory tract irritation, cough, and/or hoarseness were reported. Nasal epithelial lesions and irritation and inflammation of the respiratory tract were observed in mice and rats chronically exposed by inhalation. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. An increased incidence of nasal cavity tumors has been observed in rats exposed by inhalation. In one drinking water study, an increased incidence of tumors was reported in rats. EPA has not classified this compound for carcinogenicity.

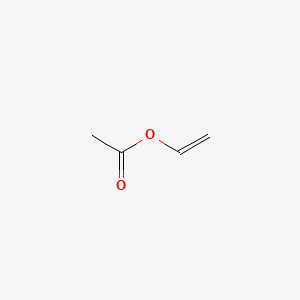

Structure

3D Structure

Properties

IUPAC Name |

ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array, CH3COOCHCH2 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-20-7 | |

| Record name | Poly(vinyl acetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021431 | |

| Record name | Vinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2% | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Clear, colorless liquid | |

CAS No. |

108-05-4, 85306-26-9 | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl acetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-acetate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetic acid ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid ethenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acétoxyéthylène Ethanoate d'éthényle | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9MK238N77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F | |

| Record name | VINYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VINYL ACETATE (MONOMER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/74 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

synthesis of vinyl acetate from ethylene and acetic acid

An In-Depth Technical Guide to the Synthesis of Vinyl Acetate from Ethylene and Acetic Acid

Abstract

This compound Monomer (VAM) is a critical chemical intermediate, foundational to the production of a vast array of polymers and resins used in adhesives, coatings, textiles, and laminated safety glass.[1][2][3] The predominant industrial route to VAM is the vapor-phase oxidative acetoxylation of ethylene, a process favored for its efficiency and cost-effectiveness over older acetylene-based technologies.[2][4][5] This guide provides a comprehensive technical overview of this synthesis, intended for researchers, chemists, and process development professionals. It delves into the core reaction chemistry, the intricacies of the state-of-the-art Palladium-Gold (Pd-Au) catalyst system, the design and operation of the industrial process, and detailed laboratory-scale protocols. The narrative emphasizes the causal relationships behind experimental and process choices, grounding theoretical concepts in field-proven application.

Introduction: The Shift to an Ethylene-Based Feedstock

The commercial production of VAM has undergone a significant evolution. Early manufacturing relied on the addition of acetic acid to acetylene, a process that, while effective, was hampered by the high cost and safety concerns associated with acetylene.[6][7] The paradigm shifted with the development of a palladium-catalyzed process using a more abundant and economical feedstock: ethylene.[4][8] Today, almost all global VAM production utilizes the vapor-phase reaction of ethylene, acetic acid, and oxygen.[4] This process, typically carried out at 175–200°C and 5–9 bar, offers superior economics and a more favorable safety profile.[4] Continuous refinement by industry leaders has further enhanced efficiency, solidifying its status as the dominant manufacturing route.[4]

The Core Chemistry: Reaction and Mechanism

The synthesis of VAM from ethylene is an oxidative addition reaction. The overall, balanced chemical equation is:

2 C₂H₄ + 2 CH₃COOH + O₂ → 2 CH₃COOCH=CH₂ + 2 H₂O

This reaction is exothermic, with a standard heat of reaction of -176.2 kJ/mol, necessitating careful thermal management in an industrial setting to maintain optimal catalyst performance and prevent thermal runaway.[9] The primary competing reaction is the complete combustion of ethylene, which reduces selectivity and generates a significant exotherm that must be controlled.[8][9][10]

Proposed Reaction Mechanism

While debated, a generally accepted mechanism involves several key steps on the surface of the palladium catalyst. It is understood to proceed not through a simple coupling of gas-phase molecules but through the interaction of adsorbed surface species.[1][8] Two primary mechanistic pathways have been proposed:

-

Vinyl Intermediate Pathway: Adsorbed ethylene undergoes a C-H bond activation to form a surface-bound vinyl species, which then couples with a surface acetate.[1][8]

-

Acetoxyethyl Intermediate Pathway: Adsorbed ethylene directly couples with a surface acetate to form an acetoxyethyl intermediate. This intermediate then undergoes a subsequent C-H activation (β-hydride elimination) to yield VAM and a surface hydride.[8][11]

Isotopic labeling and kinetic studies provide strong evidence for the involvement of surface acetate species (CH₃COO*) and palladium-ethyl intermediates.[11][12] The following diagram illustrates a simplified consensus mechanism.

Caption: Simplified Reaction Mechanism for VAM Synthesis.

The Catalyst System: A Synergistic Triad

The industrial catalyst is a sophisticated, multi-component system, typically comprising palladium and gold nanoparticles dispersed on a silica support and promoted with an alkali metal acetate, usually potassium acetate (KOAc).[1][2][9][13]

The Active Metal (Palladium)

Palladium is the primary active component responsible for catalyzing the reaction.[4][10] It facilitates the activation of both ethylene and acetic acid. However, a pure palladium catalyst suffers from low selectivity, promoting the undesirable combustion of ethylene to CO₂, and is susceptible to deactivation.[14][15]

The Promoter (Gold)

Alloying palladium with gold is crucial for industrial viability. Gold serves several key functions:

-

Enhanced Selectivity: Gold suppresses the total oxidation of ethylene to CO₂, significantly increasing the selectivity towards VAM.[8][12]

-

Improved Stability: It mitigates catalyst deactivation by preventing the formation of inactive palladium phases and reducing carbon deposition (coking).[1][16] The bimetallic Pd-Au particles are more resistant to sintering than pure Pd particles.

The Co-Promoter (Potassium Acetate)

Potassium acetate (KOAc) is a critical promoter that dramatically enhances catalyst performance. Its presence can increase the reaction rate by a factor of 10 and selectivity by 20%.[16] KOAc is believed to:

-

Stabilize Active Pd Species: It helps maintain palladium in its active state and prevents the leaching of Pd from the bimetallic nanoparticles, which is a major cause of deactivation.[1][16]

-

Modify Surface Acidity: It neutralizes acidic sites on the support, which can otherwise lead to the formation of byproducts.

-

Facilitate Acetate Formation: It ensures a high surface coverage of the acetate species required for the reaction.[17]

The Support (Silica)

A porous, high-surface-area material like silica (SiO₂) is used as the support.[13][18] Its primary role is to provide a stable, inert framework that allows for high dispersion of the active metal nanoparticles, maximizing the available catalytic surface area. The catalyst is often prepared in an "egg-shell" configuration, where the active metals are concentrated in a thin outer layer of the support pellet to minimize diffusion limitations.[2][19]

Industrial Synthesis: A Process Systems Perspective

The industrial production of VAM is a continuous process executed in a closed loop to maximize reactant conversion and energy efficiency. The process can be broken down into three main sections: reaction, separation, and recycle.

Process Flow Diagram

The following diagram provides a simplified overview of a typical industrial VAM production plant.

Caption: Simplified Process Flow Diagram for VAM Production.

Key Operating Parameters

The process is operated under carefully controlled conditions to balance reaction rate, selectivity, and catalyst lifetime.[13][20][21]

| Parameter | Typical Range | Rationale |

| Reactor Temperature | 150 - 200 °C | Balances sufficient reaction rate with minimizing thermal degradation and byproduct formation.[4][10] |

| Reactor Pressure | 5 - 10 bar (0.5 - 1.0 MPa) | Increases reactant partial pressures to enhance reaction rate and throughput.[4] |

| Feed Composition | ~40-60% Ethylene | Maintained in large excess to maximize conversion of acetic acid and oxygen.[13][18] |

| ~15-25% Acetic Acid | The limiting reactant in terms of single-pass conversion.[13][18] | |

| < 8% Oxygen | Kept below the explosive limit with ethylene for safety; typically the fully converted reactant.[7][9] | |

| Single-Pass Conversion | ~10% Ethylene, ~20% Acetic Acid, ~90% Oxygen | Low single-pass conversion is typical, necessitating a large recycle loop to achieve high overall yield.[7][13] |

Separation and Purification

The reactor effluent is a multi-component mixture containing VAM, water, unreacted ethylene and acetic acid, CO₂, and other byproducts.[3][10] The separation process is critical for isolating high-purity VAM and enabling the recycle of unreacted feeds.

-

Cooling & Separation: The hot effluent is cooled to condense the liquid components (VAM, acetic acid, water). A gas-liquid separator then splits the stream.[3][20]

-

Gas Treatment: The vapor stream, rich in ethylene, is scrubbed to recover residual VAM, then treated to remove CO₂ (e.g., using a potassium carbonate absorption system).[3][22] The purified ethylene is then compressed and recycled to the reactor feed.

-

Liquid Purification: The crude liquid stream is sent to a series of distillation columns to separate the high-purity VAM from water and acetic acid. The recovered acetic acid is recycled back to the process.[10][20]

Catalyst Deactivation and Management

Catalyst deactivation is a significant operational challenge that limits the lifetime to 1-2 years.[13][23] The primary mechanisms are:

-

Sintering: At reaction temperatures, the small Pd-Au nanoparticles can migrate and aggregate into larger particles, reducing the active surface area.[24]

-

Leaching: Mobile palladium acetate species can form, leading to the removal of palladium from the active sites.[16][24]

Industrial practice involves careful temperature control to minimize the rate of deactivation. Lost activity from KOAc sublimation can sometimes be compensated for by continuously adding KOAc to the feed stream.[1]

Laboratory-Scale Synthesis and Evaluation

Reproducing the synthesis on a laboratory scale is essential for catalyst development and kinetic studies. This typically involves a packed-bed microreactor system.

Protocol: Catalyst Preparation (Incipient Wetness Impregnation)

This protocol describes a common method for preparing a Pd-Au/KOAc/SiO₂ catalyst.[5][18][25]

Materials:

-

Silica spheres (high-purity, high-surface-area)

-

Palladium(II) chloride (PdCl₂) or H₂PdCl₄

-

Gold(III) chloride (HAuCl₄)

-

Potassium acetate (CH₃COOK)

-

Deionized water, Hydrochloric acid (HCl)

-

Drying oven, Tube furnace, Gas flow controllers (N₂, H₂)

Procedure:

-

Support Preparation: Dry the silica support in an oven at 120°C overnight to remove physisorbed water.

-

Metal Precursor Solution: Prepare an aqueous solution containing the desired amounts of H₂PdCl₄ and HAuCl₄. The volume of the solution should be equal to the total pore volume of the silica support (incipient wetness).

-

Impregnation: Add the precursor solution dropwise to the dried silica support while mixing continuously to ensure uniform distribution.

-

Drying: Dry the impregnated support at 120°C for 4-6 hours.

-

Calcination (Optional): Calcine the material in a flow of air at ~350°C for 4 hours to decompose the chloride precursors.

-

Reduction: Place the catalyst in a tube furnace. Reduce it in a stream of diluted hydrogen (e.g., 5% H₂ in N₂) at 300-500°C for 4 hours to form the metallic Pd-Au nanoparticles.[5][26]

-

Promoter Addition: Prepare an aqueous solution of potassium acetate. Impregnate the reduced catalyst with this solution using the incipient wetness technique.

-

Final Drying: Dry the final catalyst at 120°C overnight. The catalyst is now ready for use.

Protocol: Catalyst Activity Testing

This protocol outlines a typical procedure for evaluating catalyst performance in a lab-scale fixed-bed reactor.[9][18]

Equipment:

-

Stainless steel tubular microreactor

-

Tube furnace with temperature controller

-

Mass flow controllers for ethylene, oxygen, and nitrogen

-

Syringe pump or HPLC pump for acetic acid

-

Vaporizer for acetic acid

-

Back-pressure regulator

-

Condenser/cold trap to collect liquid products

-

Online Gas Chromatograph (GC) for analyzing gas and liquid products

Procedure:

-

Catalyst Loading: Load a known mass of the prepared catalyst into the reactor, securing it with quartz wool plugs.

-

System Purge: Purge the system with an inert gas (N₂) to remove air.

-

Pressurization & Heating: Pressurize the system to the target pressure (e.g., 8 bar) with N₂. Heat the reactor to the reaction temperature (e.g., 180°C).

-

Reactant Introduction: a. Start the flow of vaporized acetic acid and allow the catalyst bed to equilibrate. b. Introduce the gaseous reactants (ethylene, oxygen, N₂ balance) at the desired flow rates and composition. A typical feed might be 44% C₂H₄, 18% CH₃COOH, 6% O₂, and 32% N₂.[18]

-

Reaction: Run the reaction for several hours to achieve a steady state.

-

Product Analysis: a. Periodically analyze the reactor off-gas using the online GC to determine the concentration of unreacted reactants and gaseous products (CO₂). b. Collect the liquid product in a cold trap. Analyze the liquid via GC to quantify the amounts of VAM, unreacted acetic acid, and water.

-

Data Calculation: From the analytical data, calculate the conversion of reactants, selectivity to VAM and CO₂, and the space-time yield (STY) of VAM (grams of VAM per liter of catalyst per hour).

Future Perspectives

While the Pd-Au catalyst system is mature, research continues to focus on improving its efficiency and sustainability. Key areas of investigation include:

-

Reducing Precious Metal Loading: Developing catalysts with higher activity at lower Pd and Au loadings to reduce cost.[2]

-

Gold-Free Catalysts: Exploring alternative, lower-cost promoters and alloys (e.g., Pd-Cu) to replace expensive gold.[13]

-

Process Intensification: Designing novel reactor concepts and optimizing process conditions to increase productivity and reduce the size of the recycle loop.[27]

-

Catalyst Stability: Gaining a more fundamental understanding of deactivation mechanisms to design more robust and longer-lasting catalysts.[23]

References

-

Catalytic routes and mechanisms for this compound synthesis - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Kinetics and Mechanism of Vapor Phase this compound Synthesis Reaction from Ethylene. (n.d.). Retrieved January 6, 2026, from [Link]

-

Catalytic routes and mechanisms for this compound synthesis | Catalysis: Volume 33 - Books. (2021, June 16). Retrieved January 6, 2026, from [Link]

-

This compound Formation by the Reaction of Ethylene with Acetate Species on Oxygen-Covered Pd(111). (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound from ethylene, acetic acid and oxygen Industrial Plant Simulation. (n.d.). Retrieved January 6, 2026, from [Link]

-

Atomistic Engineering of Catalyst Precursors: Dynamic Reordering of PdAu Nanoparticles during this compound Synthesis Enhanced by Potassium Acetate | ACS Catalysis - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound synthesis and current production - American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]

-

Gold-Free Catalysts Promise efficient this compound Production - AIChE. (n.d.). Retrieved January 6, 2026, from [Link]

-

Development of the Next Generation this compound Monomer Catalyst. (n.d.). Retrieved January 6, 2026, from [Link]

-

Deactivation of a this compound catalyst - Scite.ai. (n.d.). Retrieved January 6, 2026, from [Link]

-

EKC336Group15 - Plant Design for Production of this compound - YouTube. (2022, January 25). Retrieved January 6, 2026, from [Link]

- EP0909213A1 - Palladium-gold catalyst this compound production - Google Patents. (n.d.).

-

This compound - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

WO/1994/021374 PRETREATMENT OF PALLADIUM-GOLD CATALYSTS USEFUL IN this compound SYNTHESIS - WIPO Patentscope. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound Production from Acetic Acid and Ethylene - intratec.us. (n.d.). Retrieved January 6, 2026, from [Link]

- NZ333386A - Palladium-gold catalyst this compound production - Google Patents. (n.d.).

- US8822717B2 - this compound production process - Google Patents. (n.d.).

-

A schematic of the this compound production. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Figure 1 from this compound from ethylene , acetic acid and oxygen Industrial Plant Simulation . | Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

-

Kinetics of ethylene combustion in the synthesis of this compound over a Pd/SiO2 catalyst. (2004, May 15). Retrieved January 6, 2026, from [Link]

-

Kinetics and mechanism of vapor phase this compound synthesis reaction from ethylene - AIP Publishing. (2025, July 21). Retrieved January 6, 2026, from [Link]

-

Kinetics and Mechanism of Vapor Phase this compound Synthesis Reaction from Ethylene - AIP Publishing. (2025, July 19). Retrieved January 6, 2026, from [Link]

-

Modelling of deactivation of Pd-Au catalyst in this compound synthesis from oxidation of ethylene and acetic acid in the gaseous phase | Request PDF - ResearchGate. (2025, August 6). Retrieved January 6, 2026, from [Link]

-

Exploring this compound: A Comprehensive Overview of VAM - Patsnap Eureka. (2024, August 28). Retrieved January 6, 2026, from [Link]

-

SYNTHESIS OF this compound MONOMER FROM SYNTHESIS GAS GERALD C. TUSTIN, RICHARD D. COLBERG AND JOSEPH R. ZOELLER EASTMAN CHEMIC. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Production of this compound Monomer as a Co-Product from the Non-Catalytic Cracking of Soybean Oil - MDPI. (2015, August 14). Retrieved January 6, 2026, from [Link]

-

The Effect of Catalytic Activity of Catalyst (Carrier) Nature in the Synthesis of this compound - Neliti. (n.d.). Retrieved January 6, 2026, from [Link]

-

Kinetics of this compound synthesis over Pd-Au/SiO2 and Pd/SiO 2 catalysts - ResearchGate. (2025, August 10). Retrieved January 6, 2026, from [Link]

- US5719315A - Process for the preparation of this compound - Google Patents. (n.d.).

-

This compound Production Guide | PDF | Acetic Acid | Distillation - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. old.nacatsoc.org [old.nacatsoc.org]

- 3. youtube.com [youtube.com]

- 4. acs.org [acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. US5719315A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. books.rsc.org [books.rsc.org]

- 9. The Production of this compound Monomer as a Co-Product from the Non-Catalytic Cracking of Soybean Oil [mdpi.com]

- 10. US8822717B2 - this compound production process - Google Patents [patents.google.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 13. aiche.org [aiche.org]

- 14. [PDF] Kinetics of ethylene combustion in the synthesis of this compound over a Pd/SiO2 catalyst | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. EP0909213A1 - Palladium-gold catalyst this compound production - Google Patents [patents.google.com]

- 20. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 21. cdn.intratec.us [cdn.intratec.us]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. scite.ai [scite.ai]

- 25. NZ333386A - Palladium-gold catalyst this compound production - Google Patents [patents.google.com]

- 26. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 27. Exploring this compound: A Comprehensive Overview of VAM [eureka.patsnap.com]

An In-Depth Technical Guide to the Mechanism of Free-Radical Vinyl Acetate Polymerization

Abstract

This guide provides a comprehensive technical examination of the free-radical polymerization of vinyl acetate (VAc), a cornerstone process for producing poly(this compound) (PVAc) and its derivatives, which are pivotal in adhesives, coatings, and biomedical applications. Unlike monomers such as styrene or acrylates, this compound exhibits unique mechanistic features, primarily dominated by a high degree of chain transfer reactions. This document delves into the core kinetic and mechanistic pillars of this process—initiation, propagation, termination, and, most critically, chain transfer—to provide researchers, scientists, and drug development professionals with a robust understanding. We will explore the causality behind experimental choices, present validated protocols, and offer quantitative data to bridge theory with practical application.

Introduction: The Unique Position of this compound

This compound is an essential monomer for creating a variety of polymers, most notably poly(this compound) (PVAc), which serves as a precursor to poly(vinyl alcohol) (PVA).[1] Its polymerization is almost exclusively carried out via a free-radical mechanism due to the electronic nature of the vinyl group.[2] The resulting polymer, PVAc, is a key component in wood glue, paper adhesives, and paints.[1][3]

What distinguishes VAc polymerization is the high reactivity and low stability of its propagating radical. This leads to a profound susceptibility to chain transfer reactions, where the growing radical abstracts an atom (typically hydrogen) from another molecule, terminating the chain and creating a new radical. This phenomenon significantly influences the polymer's molecular weight and architecture, particularly leading to extensive branching.[4][5] Understanding and controlling these transfer reactions is paramount for tailoring the final properties of PVAc for specialized applications.

The Core Mechanism: A Step-by-Step Analysis

The free-radical polymerization of this compound proceeds through four fundamental stages. While the steps are conventional, their relative importance and specific pathways in VAc are distinct.

Initiation: Launching the Chain Reaction

Initiation is the process of generating active radical species that can attack the first monomer molecule. This is typically achieved through the thermal or photochemical decomposition of an initiator compound.

-

Common Initiators: Peroxides (e.g., benzoyl peroxide, dilauroyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN) are frequently used.[6][7][8]

-

Mechanism: The initiator (I) decomposes into primary radicals (R•). This radical then adds to the double bond of a this compound monomer (M) to form a chain-initiating monomer radical (M1•).

Causality: The choice of initiator and temperature is critical. The rate of decomposition must be sufficient to generate a steady concentration of radicals but not so high as to cause an uncontrolled, explosive polymerization, a known hazard with VAc.[8] The initiator's efficiency (ƒ), the fraction of radicals that successfully initiate a chain, is also a key kinetic parameter.[7]

Propagation: Building the Polymer Chain

During propagation, the newly formed monomer radical adds sequentially to other this compound monomers, rapidly increasing the chain length.

-

Mechanism: The radical at the end of the growing chain (Mn•) attacks the double bond of a new monomer molecule. This addition is predominantly head-to-tail , where the radical adds to the CH2= end, creating a more stable secondary radical on the carbon bearing the acetate group.

Termination: Halting Chain Growth

Termination is the process by which two growing radical chains annihilate each other, ending their propagation. In this compound polymerization, this occurs primarily through disproportionation .[9]

-

Combination: Two growing chains combine to form a single, longer polymer chain.

-

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate, stable polymer chains: one saturated and one with a terminal double bond.[9]

Expertise Insight: For many monomers like styrene, combination is the dominant termination pathway. However, for this compound, disproportionation is the major route.[9] This is a crucial distinction as it directly affects the molecular weight distribution of the final polymer.

Diagram of the Core Polymerization Mechanism

The following diagram illustrates the three primary stages of the free-radical polymerization process.

Caption: Core stages of free-radical polymerization.

The Dominant Feature: Chain Transfer in VAc Polymerization

The most defining characteristic of this compound polymerization is the high frequency of chain transfer events. The propagating PVAc radical is highly reactive and will readily abstract a hydrogen atom from various sources, leading to a new, smaller radical and a terminated polymer chain. This process is a primary determinant of the molecular weight and branching of PVAc.[10][11]